4-((3-Chlorophenyl)amino)-2-((2-((2-methoxyphenyl)amino)ethyl)amino)-4-oxobutanoic acid
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Description
4-((3-Chlorophenyl)amino)-2-((2-((2-methoxyphenyl)amino)ethyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C19H22ClN3O4 and its molecular weight is 391.85. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry Applications
- Chlorotrimethylsilane-Mediated Synthesis : A study demonstrated the use of chlorotrimethylsilane for the condensation of 2-aminoacetophenone and 2-aminobenzophenone with ethyl 4-chloro-3-oxobutanoate to yield quinoline derivatives, showcasing a methodology relevant to the synthesis of complex organic compounds (Degtyarenko et al., 2007).
- Manganese-Mediated Synthesis of Cyclic Peroxides : Research on the reaction of various ethene derivatives with active methylene compounds in the presence of manganese and molecular oxygen produced cyclic peroxides, indicating the compound's potential use in synthesizing cyclic structures (Qian et al., 1992).
Spectroscopy and Structural Analysis
- Vibrational Spectroscopy Studies : The crystal structure and vibrational spectroscopy (Raman and infrared) of chloramphenicol derivatives, including compounds structurally related to the chemical , were analyzed, providing insights into their molecular interactions and stability (Fernandes et al., 2017).
- Molecular Docking and Optical Studies : A comparative study involving spectroscopic and structural investigations of dichlorophenyl amino butanoic acid derivatives highlighted their potential in pharmacological activities, supported by molecular docking, NBO analysis, and theoretical UV-Visible spectra analysis (Vanasundari et al., 2018).
Properties
IUPAC Name |
4-(3-chloroanilino)-2-[2-(2-methoxyanilino)ethylamino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4/c1-27-17-8-3-2-7-15(17)21-9-10-22-16(19(25)26)12-18(24)23-14-6-4-5-13(20)11-14/h2-8,11,16,21-22H,9-10,12H2,1H3,(H,23,24)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRQDSAUZUZCAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCCNC(CC(=O)NC2=CC(=CC=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.